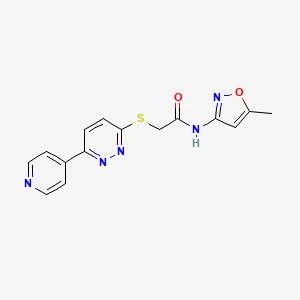

N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

Description

Evolution of Heterocyclic Thioacetamide Derivatives in Medicinal Chemistry

Thioacetamide (C~2~H~5~NS) has been a cornerstone in heterocyclic chemistry since its first reported use as a sulfide ion source in inorganic analysis. Its utility expanded significantly with the development of α-cyano thioacetamide derivatives, which demonstrated enhanced reactivity in cyclocondensation reactions. For instance, α-(2-trifluoromethylbenzoyl)-α-cyano thioacetamide achieved yields of 70–81.6% when synthesized via acetic acid or dioxane-mediated pathways, outperforming traditional DMF-based methods (43.8% yield). These derivatives became pivotal intermediates for acrylonitrile-based insecticides and acaricides due to their ability to form stable thiazole rings upon reaction with phenacyl halides.

The structural versatility of thioacetamide is evident in its planar C~2~NH~2~S configuration, where shortened C-S (1.68 Å) and C-N (1.31 Å) bonds enable nucleophilic attacks at both sulfur and nitrogen centers. This duality facilitates the synthesis of complex heterocycles, as demonstrated in the annulation of pyrrolo[2,1-c]benzoxazine-1,2,4-triones to yield 5-azaisatins under catalyst-free conditions. Modern advancements, such as the use of N-cyclohexyl dithiocarbamate cyclohexylammonium salt for amide-to-thioamide conversions, have further streamlined the production of bioactive thioacetamide derivatives with yields exceeding 90%.

Table 1: Synthetic Yields of Representative Thioacetamide Derivatives

| Derivative | Synthesis Method | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| α-(2-Trifluoromethylbenzoyl) | Acetic acid reflux | 70.0 | – |

| α-(2-Trifluoromethylbenzoyl) | Dioxane/p-TsOH | 81.6 | – |

| α-(4-Chlorobenzoyl) | Acetic acid reflux | 85.0 | 208–210 (dec.) |

| α-(4-Methylbenzoyl) | Acetic acid reflux | 61.0 | 181–183 |

Historical Development of Pyridazine-Based Bioactive Compounds

Pyridazine (C~4~H~4~N~2~), first synthesized in 1886, gained prominence in the 1950s with the discovery of its antihypertensive properties. The diazine ring’s electron-deficient nature enables π-π stacking interactions with biological targets, as seen in drugs like cadralazine and hydralazine . The 6-(pyridin-4-yl)pyridazin-3-yl group in the subject compound enhances water solubility and metal-coordination capacity, critical for kinase inhibition.

Key milestones include:

- 1953 : Introduction of pyridazine cores in diuretics.

- 1980s : Development of pyridafol herbicides exploiting pyridazine’s herbicidal activity.

- 2000s : Use of pyridazine-thioether linkages in cefozopran to improve β-lactamase stability.

The regioselective functionalization of pyridazine rings, such as thioether formation at the 3-position, remains a focus in antibiotic design.

Isoxazole Moieties in Drug Discovery: Historical Perspective

Isoxazole rings, characterized by a 1,2-oxazole structure, entered medicinal chemistry through the semisynthetic penicillin oxacillin in 1960. The 5-methylisoxazol-3-yl group in the subject compound provides metabolic stability against cytochrome P450 oxidation, a feature leveraged in COX-2 inhibitors like valdecoxib. Key advancements include:

- 1962 : Isoxazole incorporation in sulfamethoxazole for enhanced antibacterial activity.

- 1999 : Use of isoxazole carboxamides as kinase inhibitors in imatinib analogs.

The methyl group at position 5 sterically shields the isoxazole’s oxygen atom, reducing undesired hydrogen bonding with off-target proteins.

Research Significance of Multi-Heterocyclic Systems

The integration of thioacetamide, pyridazine, and isoxazole in a single molecule addresses three pharmacological challenges:

- Solubility Optimization : Pyridazine’s nitrogen atoms improve aqueous solubility (log P ≈ 1.2).

- Target Selectivity : The thioacetamide’s sulfur atom coordinates with metal ions in enzyme active sites, as observed in metalloproteinase inhibitors.

- Metabolic Stability : Isoxazole’s resistance to oxidative degradation extends half-life in vivo.

Table 2: Synergistic Effects in Multi-Heterocyclic Systems

| Heterocycle | Role in Compound | Pharmacological Impact |

|---|---|---|

| Thioacetamide | Sulfur coordination | Enzyme inhibition via metal chelation |

| Pyridazine | Solubility enhancer | Improved bioavailability |

| Isoxazole | Metabolic shield | Extended plasma half-life |

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2S/c1-10-8-13(20-22-10)17-14(21)9-23-15-3-2-12(18-19-15)11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIILRJHCUYOPOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a synthetic compound with notable biological activities due to its unique structural features, including an isoxazole ring and a pyridazine moiety. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C15H13N5O2S

- Molecular Weight : 327.36 g/mol

- IUPAC Name : N-(5-methyl-1,2-oxazol-3-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows for various non-covalent interactions, such as:

- Hydrogen Bonding : The presence of nitrogen and oxygen atoms facilitates hydrogen bond formation with target proteins.

- π-π Stacking : Aromatic rings in the structure can engage in π-stacking interactions, enhancing binding affinity to targets.

- Sulfur Interactions : The thioacetamide group may participate in additional interactions with biological macromolecules.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives with isoxazole and pyridazine rings showed selective cytotoxicity against various cancer cell lines, potentially through the inhibition of specific kinases involved in cancer progression.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, which is common among thioamide-containing compounds.

Cholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) are crucial in treating neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have shown promising AChE inhibitory activity, which could be a significant aspect of this compound's therapeutic profile. Research indicates that the inhibition potency correlates with the presence of the isoxazole and pyridazine moieties.

Case Studies and Research Findings

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various isoxazole derivatives on human cancer cell lines, revealing that certain modifications enhance their activity significantly (IC50 values ranging from 5 to 20 µM).

- Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) between 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.

- Cholinesterase Inhibition Study : A comparative analysis indicated that compounds structurally related to N-(5-methylisoxazol-3-yl)-2-thioacetamides had IC50 values for AChE inhibition ranging from 0.1 to 0.5 mM, suggesting potential for further development as therapeutic agents for Alzheimer’s disease.

Q & A

What are the optimal synthetic routes for N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide, and how can purity be maximized during synthesis?

Basic Research Question

The synthesis typically involves sequential coupling of the pyridazine-thiol intermediate with activated acetamide derivatives. Key steps include:

- Thiol-disulfide exchange : Reacting 6-(pyridin-4-yl)pyridazine-3-thiol with bromoacetamide precursors under basic conditions (e.g., K₂CO₃ in acetone) to form the thioether linkage .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product with >95% purity. Recrystallization from ethanol further enhances crystallinity .

- Yield optimization : Reaction time (6–8 hours) and temperature (reflux at 60–80°C) must be tightly controlled to avoid side reactions like oxidation of the thioether group .

Which spectroscopic and computational methods are most reliable for characterizing the structure of this compound?

Basic Research Question

A multi-technique approach is essential:

- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from pyridazine (δ 7.5–8.5 ppm) and pyridinyl groups .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₁₈N₄O₂S₂) with <2 ppm error .

- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate the thioacetamide bond geometry .

How can researchers design in vitro assays to evaluate the compound’s biological activity, and what are common pitfalls?

Basic Research Question

Focus on enzyme/receptor binding assays:

- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., JAK2/STAT3 pathways) with IC₅₀ determination .

- Cellular uptake studies : Label the compound with a fluorophore (e.g., FITC) and quantify intracellular accumulation via flow cytometry .

- Pitfalls : Ensure solubility in DMSO/PBS buffers (<0.1% DMSO) to avoid false negatives. Include positive controls (e.g., staurosporine for kinase assays) .

What strategies are effective for resolving contradictions in reported biological activity data across studies?

Advanced Research Question

Contradictions often arise from assay variability or structural analogs. Mitigate by:

- Structure-activity relationship (SAR) analysis : Compare bioactivity of analogs (e.g., pyridinyl vs. thiophene substitutions) to isolate key pharmacophores .

- Meta-analysis : Use tools like Rosetta or MOE to align binding poses in published crystal structures and identify critical interactions (e.g., hydrogen bonding with pyridazine-N) .

- Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

How can computational reaction path search methods improve the synthesis of derivatives?

Advanced Research Question

Leverage quantum chemistry and machine learning:

- Reaction path prediction : Use Gaussian or ORCA to model transition states for functionalization (e.g., adding methyl groups to the isoxazole ring) .

- Condition optimization : Apply Bayesian algorithms to predict ideal solvent (DMF vs. THF) and catalyst (e.g., Pd/C for cross-coupling) combinations .

- Data-driven design : Train neural networks on published reaction databases (e.g., Reaxys) to prioritize high-yield pathways .

What methodologies are recommended for analyzing the compound’s reactivity under varying pH and temperature conditions?

Advanced Research Question

Systematic stability studies are critical:

- pH-dependent degradation : Use HPLC-MS to monitor hydrolysis of the thioacetamide bond at pH 2–12. Buffer with phosphate or acetate to maintain ionic strength .

- Thermal stability : Perform TGA/DSC to identify decomposition points (>200°C common for heterocycles). Kinetic modeling (Arrhenius equation) predicts shelf life .

- Oxidative resistance : Expose to H₂O₂ or O₃ and track sulfoxide/sulfone byproducts via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.